1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione
Description
Properties
IUPAC Name |
1-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S/c1-12-10-15(19-13(2)18-12)26-14-6-7-20(11-14)27(24,25)9-8-21-16(22)4-3-5-17(21)23/h10,14H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPGPCVHGIPSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione involves multiple steps, often starting with the assembly of simpler precursors through a series of nucleophilic substitutions, cyclization, and functional group manipulations. Common reagents include 2,6-dimethylpyrimidine, various sulfonating agents, and piperidine derivatives. Reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Scaling up to industrial production entails optimizing these reactions to be both cost-effective and environmentally friendly. This might involve continuous flow reactors, green chemistry principles, and recycling of solvents and by-products. The goal is to maintain efficiency while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione can undergo a variety of chemical reactions:
Oxidation and Reduction: These reactions can modify its functional groups, impacting its activity and stability.
Substitution Reactions: These are pivotal in modifying the compound's structure to derive analogs with potentially enhanced properties.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride can be used. Solvents like dichloromethane and conditions such as refluxing or controlled atmospheres (e.g., nitrogen) are common.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and material science, aiding in the creation of novel compounds with desired properties.
Biology and Medicine
Biologically, this compound shows promise in drug design and development. Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents for treating diseases.
Industry
Industrial applications might include its use in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo diverse reactions makes it valuable in the synthesis of a broad range of products.
Mechanism of Action
The compound’s mechanism of action involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The specific pathways and targets depend on the modifications and derivatives of the compound.
Comparison with Similar Compounds
Target Compound :
- Core : Piperidine-2,6-dione.
- Linker : Ethyl sulfonyl group connecting to pyrrolidine.
- Substituent : 2,6-Dimethylpyrimidin-4-yloxy group on pyrrolidine.
- Key Features : Sulfonyl groups enhance metabolic stability and hydrogen-bonding capacity, while the pyrimidine ring may contribute to target binding (e.g., kinase inhibition).
Compound from : Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
Compound from : 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione
- Core : Piperazine-2,3-dione.
- Linker : Carbonyl group connecting to piperidine.
- Substituent : 2,6-Dimethylpyrimidin-4-yloxy group on piperidine.
- Molecular Weight : 375.4 g/mol; Formula : C₁₈H₂₅N₅O₄ .
Comparative Table
Pharmacological Implications
- Target vs. : The target compound’s sulfonylethyl linker may improve solubility and metabolic stability compared to the acetyl linker in ’s compound. The pyrimidine substituent in the target could enhance target specificity, whereas phenyl groups in may contribute to hydrophobic interactions .
- Target vs. However, the piperidine-2,6-dione core in the target versus the piperazine-2,3-dione in alters nitrogen atom positioning, which may influence hydrogen-bonding interactions .
Research Findings and Gaps
- Structural Activity Relationships (SAR) : The sulfonyl group in the target compound likely enhances stability but may reduce membrane permeability compared to carbonyl-linked analogs.
- Biological Data Gaps: No direct activity data are available for the target compound. Further studies should evaluate its efficacy against bacterial strains or cancer cell lines, as suggested by analogs .
- Synthetic Feasibility : The pyrrolidine-sulfonyl linkage in the target compound may pose synthetic challenges compared to simpler acetyl or carbonyl linkers in analogs.
Biological Activity
The compound 1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione is a derivative of piperidine and has gained attention due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Dione functional groups : Two carbonyl groups (C=O) at positions 2 and 6.
- Sulfonyl group : A sulfonyl (-SO2-) moiety that enhances biological activity.
- Dimethylpyrimidine moiety : Contributes to the compound's interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially modulating cytokine release such as tumor necrosis factor (TNF) .
- DNA Interaction : The compound may intercalate with DNA, disrupting replication processes and exhibiting antitumor activity .
- Receptor Modulation : It targets various G protein-coupled receptors (GPCRs), which are crucial for signal transduction in many physiological processes .
Anticancer Properties
Research indicates that derivatives of piperidine-2,6-dione exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by inhibiting TNF release from macrophages. This mechanism is particularly relevant in conditions characterized by chronic inflammation such as arthritis .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties against a range of pathogens, making it a candidate for further investigation in infectious disease treatment .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Inhibits TNF release | |
| Antimicrobial | Inhibits bacterial growth |
Case Studies
- Study on Anticancer Activity :
- Anti-inflammatory Effects in Animal Models :
-
Antimicrobial Testing :
- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating moderate antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
